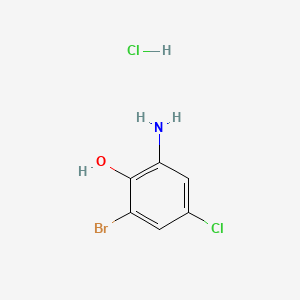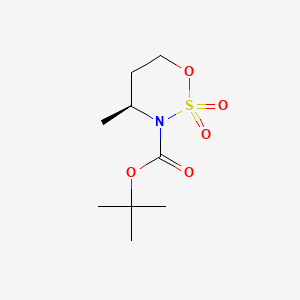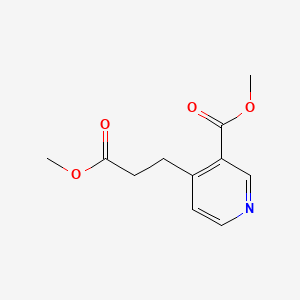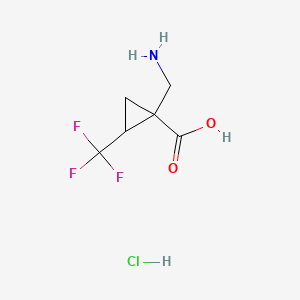![molecular formula C20H21NO B6609312 (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2124271-06-1](/img/structure/B6609312.png)
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is a bicyclic compound that has been studied for its potential therapeutic applications. It is a member of the azabicycloheptan-2-one family of compounds, which are characterized by their bicyclic structure and the presence of two rings with seven atoms each. This compound has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. It also has been studied for its potential to be used as an analgesic, a muscle relaxant, and an anticonvulsant.2.0]heptan-2-one.
Mécanisme D'action
The exact mechanism of action of (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is not yet fully understood. However, it is believed to act on both the intracellular and extracellular levels. On the intracellular level, it is believed to act as an inhibitor of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as an inducer of apoptosis in cancer cells. On the extracellular level, it is believed to act as an antibacterial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
This compound has been demonstrated to have several biochemical and physiological effects. In vitro studies have shown that this compound has the potential to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. It has also been demonstrated to have strong antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to induce apoptosis in several cancer cell lines, including human breast cancer cells and human lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, it is a relatively stable compound, making it suitable for use in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is relatively unstable at high temperatures, making it unsuitable for use in experiments that require high temperatures.
Orientations Futures
The potential future directions for (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one include further studies on its potential therapeutic applications, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, further studies could be conducted to explore the compound’s potential use as an analgesic, a muscle relaxant, and an anticonvulsant. Additionally, further studies could be conducted to explore the compound’s potential use in other therapeutic applications, such as for the treatment of neurodegenerative diseases. Finally, further studies could be conducted to explore the compound’s potential as a drug delivery system.
Méthodes De Synthèse
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one can be synthesized from the reaction of 1-phenylethyl bromide and 7-phenyl-3-azabicyclo[3.2.0]heptan-2-one. This reaction takes place in the presence of sodium hydride in an aqueous solution. The reaction is exothermic and proceeds in a single step to yield the desired product.
Applications De Recherche Scientifique
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one has been studied for its potential therapeutic applications. It has been examined for its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it has been studied for its potential use as an analgesic, a muscle relaxant, and an anticonvulsant. In vitro studies have shown that this compound has the potential to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. It has also been demonstrated to have strong antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to induce apoptosis in several cancer cell lines, including human breast cancer cells and human lung cancer cells.
Propriétés
IUPAC Name |
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14(15-8-4-2-5-9-15)21-13-17-12-18(19(17)20(21)22)16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3/t14-,17-,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSRBYJOZPIODD-AXUOBQJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3CC(C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]3C[C@@H]([C@H]3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)




![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)


![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)

